molecular formula C10H13N3O2 B2745362 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 129909-67-7

6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2745362
CAS RN: 129909-67-7
M. Wt: 207.233
InChI Key: WIMBPDSXSLALMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 . Other specific physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various synthesis techniques have been explored for compounds similar to 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines has been studied, leading to the synthesis of derivatives with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Additionally, the synthesis of pyrazolopyrimidines through various reactions, including the use of hydroxylamine or methoxyamine, has been documented (Bruni et al., 1996).

  • Crystallographic Analysis

    The supramolecular structure and crystallographic properties of dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been explored using X-ray crystallography and DFT calculations. This research provides insights into the molecular arrangement and interactions within the crystal lattice of related compounds (Borbulevych, 2010).

Biological and Pharmacological Activity

  • Antimicrobial Activity

    Investigations into the antimicrobial activity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones have been conducted. These studies help in understanding the potential of these compounds in combating various microbial strains, although significant activity was not observed in some cases (Bruni et al., 1996).

  • Anticancer Properties

    Research into novel pyrazolopyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

  • Anti-inflammatory and Analgesic Activities

    The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored, focusing on their potential anti-inflammatory, analgesic, and antipyretic activities. This research provides a foundation for the development of new drugs in these therapeutic areas (Antre et al., 2011).

Novel Applications and Advanced Studies

  • Synthesis of Heterocyclic Systems

    Innovative approaches to synthesizing pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and their use in preparing tetraheterocyclic systems have been studied. These compounds can serve as a basis for the development of new chemical entities with various applications (El-Essawy, 2010).

  • Molecular Recognition Processes

    Studies on pyrimidine pyrazole heterocycles have delved into their synthesis and antimicrobial activities, providing insight into their role in molecular recognition processes, which are vital in the development of pharmaceuticals (Kumar et al., 2014).

  • Quantum Chemical Calculations

    Quantum chemical calculations and DFT studies of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives offer insights into the molecular properties of these compounds, facilitating their potential application in various scientific fields (Saracoglu et al., 2019).

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one”, have attracted significant attention due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-5-9-11-7(2)8(3-4-14)10(15)13(9)12-6/h5,12,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYCVAVXCXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.